3-(4-nitrobenzenesulfonyloxy)methyl-5,5-dimethyldihydro-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-DIMETHYL-3-(NITROBENZENESULFONYLOXYMETHYL)DIHYDRO-2[3H]-FURANONE is a complex organic compound characterized by its unique structural features
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-DIMETHYL-3-(NITROBENZENESULFONYLOXYMETHYL)DIHYDRO-2[3H]-FURANONE typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the furanone ring, followed by the introduction of the nitrobenzenesulfonyloxymethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods are designed to ensure consistent quality and scalability, making the compound available for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-DIMETHYL-3-(NITROBENZENESULFONYLOXYMETHYL)DIHYDRO-2[3H]-FURANONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
5,5-DIMETHYL-3-(NITROBENZENESULFONYLOXYMETHYL)DIHYDRO-2[3H]-FURANONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5,5-DIMETHYL-3-(NITROBENZENESULFONYLOXYMETHYL)DIHYDRO-2[3H]-FURANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5-DIMETHYL-3-(BENZENESULFONYLOXYMETHYL)DIHYDRO-2[3H]-FURANONE
- 5,5-DIMETHYL-3-(METHYLBENZENESULFONYLOXYMETHYL)DIHYDRO-2[3H]-FURANONE
Uniqueness
Compared to similar compounds, 5,5-DIMETHYL-3-(NITROBENZENESULFONYLOXYMETHYL)DIHYDRO-2[3H]-FURANONE is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H15NO7S |
---|---|
Molekulargewicht |
329.33 g/mol |
IUPAC-Name |
(5,5-dimethyl-2-oxooxolan-3-yl)methyl 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C13H15NO7S/c1-13(2)7-9(12(15)21-13)8-20-22(18,19)11-5-3-10(4-6-11)14(16)17/h3-6,9H,7-8H2,1-2H3 |
InChI-Schlüssel |
CIWYMYLIHUQJMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C(=O)O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.